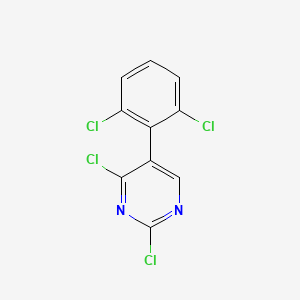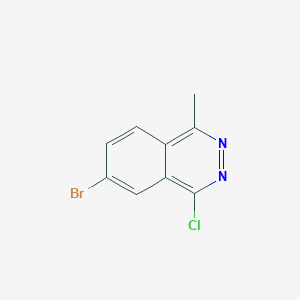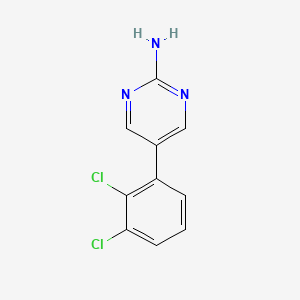
2,4-Dichloro-5-(2,6-dichlorophenyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-5-(2,6-dichlorophenyl)pyrimidine: is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of chlorine atoms at positions 2 and 4 on the pyrimidine ring and a 2,6-dichlorophenyl group at position 5. Pyrimidine derivatives are widely studied due to their significant biological and pharmacological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-(2,6-dichlorophenyl)pyrimidine typically involves the coupling of 2,4-dichloropyrimidine with 2,6-dichlorophenylboronic acid using Suzuki-Miyaura cross-coupling reactions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can further enhance the scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dichloro-5-(2,6-dichlorophenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the pyrimidine ring.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the pyrimidine ring.
Reduction Products: Reduced forms of the pyrimidine ring.
Aplicaciones Científicas De Investigación
Chemistry: 2,4-Dichloro-5-(2,6-dichlorophenyl)pyrimidine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and pharmaceuticals .
Biology and Medicine: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in the development of drugs targeting various diseases, such as cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and materials science. Its derivatives are employed in the production of pesticides and herbicides .
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-5-(2,6-dichlorophenyl)pyrimidine involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways. For example, it may inhibit tyrosine kinases, which play a role in cell signaling and cancer progression . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparación Con Compuestos Similares
2,4-Dichloro-5-fluoropyrimidine: Similar structure but with a fluorine atom instead of the 2,6-dichlorophenyl group.
2,4-Dichloro-5-methylpyrimidine: Contains a methyl group at position 5 instead of the 2,6-dichlorophenyl group.
Uniqueness: 2,4-Dichloro-5-(2,6-dichlorophenyl)pyrimidine is unique due to the presence of the 2,6-dichlorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds with specific biological activities and enhances its versatility in various applications .
Propiedades
Fórmula molecular |
C10H4Cl4N2 |
|---|---|
Peso molecular |
294.0 g/mol |
Nombre IUPAC |
2,4-dichloro-5-(2,6-dichlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H4Cl4N2/c11-6-2-1-3-7(12)8(6)5-4-15-10(14)16-9(5)13/h1-4H |
Clave InChI |
LEGFLCZFPJMAFR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)C2=CN=C(N=C2Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Pyrimidin-5-yl-1,4-diazabicyclo[3.2.1]octane](/img/structure/B13107460.png)

![2-Benzyl 5-tert-butyl 3A-methyl tetrahydropyrrolo[3,4-C]pyrrole-2,3A,5(1H,3H)-tricarboxylate](/img/structure/B13107471.png)


![[[2-(6,8-Dichloro-2-methyl-4-oxo-quinazolin-3-yl)acetyl]amino]thiourea](/img/structure/B13107497.png)
![2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B13107499.png)





